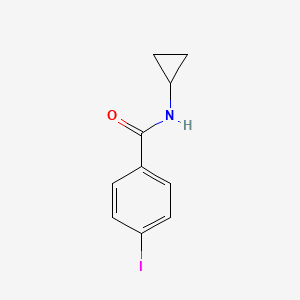

N-cyclopropyl-4-iodobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-637845 是一种化学化合物,以其作为蛋白激酶抑制剂的作用而闻名。 它的分子式为 C10H10INO,分子量为 287.10 g/mol 。 该化合物主要用于科学研究,不适用于人类食用或兽用 。

准备方法

合成路线和反应条件

WAY-637845 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件通常是制造商持有的专有信息,不会公开披露。

工业生产方法

WAY-637845 的工业生产方法也是专有的,不会公开。 据悉,该化合物是在严格的质量控制措施下生产的,以确保高纯度和一致性 。

化学反应分析

反应类型

WAY-637845 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。

还原: 这种反应涉及添加氢或去除氧。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

WAY-637845 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。具体的条件,例如温度和压力,取决于所需的反应和使用的试剂。

形成的主要产物

WAY-637845 反应形成的主要产物取决于反应类型和使用的试剂。例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式。

科学研究应用

N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide has applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. It is also studied for its potential biological activity, including interactions with enzymes and receptors, and is explored as a therapeutic agent for diseases where modulation of specific molecular targets is beneficial. In industry, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide can undergo oxidation to introduce additional functional groups or modify existing ones, with common oxidizing agents including potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reduction reactions can also be employed to remove or alter functional groups, such as reducing the iodine atom using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Substitution reactions at the iodine site can be performed using nucleophiles like sodium azide (NaN3) and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine site.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

作用机制

WAY-637845 通过抑制蛋白激酶来发挥作用,蛋白激酶是酶,在调节细胞过程方面发挥着至关重要的作用。 该化合物与激酶的活性位点结合,阻止其活性,从而调节参与细胞生长、分化和凋亡的各种信号通路 。

相似化合物的比较

类似化合物

WAY-600: 另一种具有类似作用机制的蛋白激酶抑制剂。

WAY-204: 一种具有可比生物活性的化合物,但化学结构不同。

WAY-123: 在科学研究中具有类似应用,但具有不同的分子靶标。

WAY-637845 的独特性

WAY-637845 由于其对某些蛋白激酶的特定结合亲和力和选择性而独一无二。 这使其成为研究人员在理解激酶相关细胞过程和开发靶向疗法方面的宝贵工具 。

生物活性

N-cyclopropyl-4-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H10I1N1O1

- Molecular Weight : 273.10 g/mol

- Purity : ≥98% (as per product data sheets)

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In studies evaluating various compounds, it was noted that derivatives of benzamide often exhibit significant antibacterial effects. The minimum inhibitory concentrations (MICs) for related compounds suggest that this class of compounds can effectively disrupt microbial membranes, leading to bactericidal effects.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 4.2 | A. baumannii |

| Cycloviolacin O2 | 2.1 | B. subtilis |

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity study involving several cancer cell lines, this compound was tested for its effects on cell viability. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.1 to 3.5 µM across different cell types.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.

Research Findings

- Antimicrobial Studies : Research has shown that N-cyclopropyl derivatives can disrupt bacterial membranes, leading to rapid cell death.

- Antitumor Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

属性

IUPAC Name |

N-cyclopropyl-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDJAWERUKJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。